molecular formula C15H20O11 B1581440 alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate CAS No. 5432-32-6

alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate

Cat. No. B1581440
CAS RN: 5432-32-6
M. Wt: 376.31 g/mol
InChI Key: DPOQCELSZBSZGX-UHFFFAOYSA-N
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Description

Alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate is a complex chemical compound that has gained increased interest in recent years due to its potential implications in various fields. It is a carbohydrate used in the synthesis of disaccharides and D-glucose6-phosphate .


Synthesis Analysis

Acetobromo-α-D-glucuronic acid methyl ester is used for the synthesis of HMR1098-S-Glucuronide Methyl Ester, a new K-ATP-blocking agent being developed as a drug for prevention of sudden cardiac death . It is also used in the synthesis of disaccharides and D-glucose6-phosphate .


Molecular Structure Analysis

The molecular formula of alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate is C15H20O11, and its molecular weight is 376.31 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate are not detailed in the search results, it is known that this compound plays a role in the synthesis of certain pharmaceutical agents .

Scientific Research Applications

Synthesis of Glucuronic Acid Esters and Derivatives

  • Catalytic Synthesis Under Microwave Irradiation : Lewis-acidic polyoxometalates have been used as reusable catalysts for the synthesis of glucuronic acid esters under microwave irradiation, demonstrating their potential for green chemistry applications. This process is significant for producing esters, an important class of industrial products, especially sugar-based esters which have applications as biosurfactants and emulsifying agents (Bosco et al., 2010).

Enzymatic Synthesis and Modification

  • Chemo-Selective Enzymatic Removal of Protecting Groups : A straightforward chemo-enzymatic procedure has been developed for the synthesis of 1-beta-O-acyl glucuronides of non-steroidal anti-inflammatory drugs by the chemoselective enzymatic removal of protecting groups from corresponding methyl acetyl derivatives (Baba & Yoshioka, 2006).

Carbohydrate Chemistry and Synthesis

  • Stereoselective Synthesis of Cyclohexenones : The stereoselective synthesis of highly enantioenriched 3-methyl-2-cyclohexen-1-ones using a sugar template approach highlights the utility of glucopyranoside derivatives in organic synthesis, presenting a method to install complex functional groups with high diastereoselectivity (Kubo et al., 2008).

Material Science and Biodegradable Materials

  • Biodegradable Networks from Stannylenated Glucose Glycosides : Research into the creation of biodegradable networks using stannylenated glucose glycosides as cyclic initiators for the polymerization of e-caprolactone underscores the relevance of glucose derivatives in developing eco-friendly materials (Kricheldorf & Stricker, 2000).

Safety And Hazards

Acetobromo-α-D-glucuronic acid methyl ester, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3,4,5,6-tetraacetyloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOQCELSZBSZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863537
Record name Methyl 1,2,3,4-tetra-O-acetylhexopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate

CAS RN

5432-32-6, 7355-18-2
Record name alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC82042
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC16926
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16926
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC16925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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